molecular formula C9H17N3O B1351800 4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-77-6

4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1351800
CAS No.: 878208-77-6
M. Wt: 183.25 g/mol
InChI Key: DBPGMSYKGUQMMM-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core structure

Scientific Research Applications

4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazolones.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, amides, dihydropyrazolones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrazolone ring.

    4-(2-aminoethyl)morpholine: Contains a morpholine ring and is used as a ligand in coordination chemistry.

    4-(2-aminoethyl)benzenesulfonamide: Features a benzenesulfonamide group and is used in various biochemical applications.

Uniqueness

4-(2-aminoethyl)-5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its pyrazolone core, which imparts distinct chemical and biological properties. Its tert-butyl group also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-aminoethyl)-5-tert-butyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-9(2,3)7-6(4-5-10)8(13)12-11-7/h4-5,10H2,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPGMSYKGUQMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NN1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161753
Record name 4-(2-Aminoethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878208-77-6
Record name 4-(2-Aminoethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878208-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-5-(1,1-dimethylethyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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